3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol
Overview
Description
3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol is a heterocyclic compound with the molecular formula C10H8Br2N2O and a molecular weight of 331.99 g/mol . This compound is characterized by the presence of bromine atoms at positions 3 and 6, and methyl groups at positions 5 and 7 on the naphthyridine ring, along with a hydroxyl group at position 2 .
Preparation Methods
The synthesis of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol can be achieved through several methods. One common approach involves the bromination of 5,7-dimethyl-1,8-naphthyridin-2-ol using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure precise control over reaction conditions and product purity . The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at positions 3 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group at position 2 can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the carbonyl group formed after oxidation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the functional groups present on the naphthyridine ring .
Scientific Research Applications
3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is of interest in the development of new pharmaceuticals due to its potential biological activities.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids . The bromine atoms and hydroxyl group can form hydrogen bonds or participate in other non-covalent interactions with the target molecules, influencing their activity and function . The exact pathways involved can vary depending on the specific biological system and target .
Comparison with Similar Compounds
3,6-Dibromo-5,7-dimethyl-1,8-naphthyridin-2-ol can be compared with other similar compounds, such as:
5,7-Dimethyl-1,8-naphthyridin-2-ol: Lacks the bromine atoms, which can affect its reactivity and biological activity.
3,6-Dichloro-5,7-dimethyl-1,8-naphthyridin-2-ol: Contains chlorine atoms instead of bromine, which can influence its chemical properties and interactions.
3,6-Dibromo-1,8-naphthyridin-2-ol: Lacks the methyl groups, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties .
Properties
IUPAC Name |
3,6-dibromo-5,7-dimethyl-1H-1,8-naphthyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2N2O/c1-4-6-3-7(11)10(15)14-9(6)13-5(2)8(4)12/h3H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQGFZHQOFVHIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=NC(=C1Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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